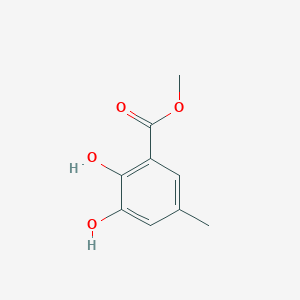

Methyl 2,3-dihydroxy-5-methylbenzoate

Description

Properties

CAS No. |

87567-91-7 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

methyl 2,3-dihydroxy-5-methylbenzoate |

InChI |

InChI=1S/C9H10O4/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,10-11H,1-2H3 |

InChI Key |

JITDCMMXDJBYBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2,3-dihydroxy-5-methylbenzoate

Esterification of 2,3-dihydroxy-5-methylbenzoic acid

The primary synthetic route to this compound involves the esterification of the corresponding 2,3-dihydroxy-5-methylbenzoic acid with methanol under acid catalysis. This method is widely reported and involves the following key steps:

- Starting material: 2,3-dihydroxy-5-methylbenzoic acid (also referred to as 3,5-resorcylic acid derivatives in related patents).

- Catalyst: Concentrated sulfuric acid or p-methyl benzenesulfonic acid.

- Solvent: Methanol, often used in excess to drive the reaction forward.

- Reaction conditions: Reflux at 80–85 °C for 2 to 6 hours depending on the scale and catalyst.

- Work-up: Removal of methanol by reduced pressure distillation, followed by extraction and recrystallization.

Example from Patent CN103193651A (2013)

- In a 100 L glass reactor, 5 kg of 3,5-resorcylic acid was suspended in 80 L methanol.

- 800 g of p-methyl benzenesulfonic acid was added as catalyst.

- The mixture was refluxed for 4 hours.

- After completion (monitored by TLC), methanol was removed under reduced pressure.

- The residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution, and water.

- The organic phase was dried and concentrated to yield methyl 3,5-dihydroxy-5-methylbenzoate as a white solid.

- Recrystallization from 5% methanol at 50 °C and cooling to 5–10 °C gave a product with over 99% purity.

- Yield: Approximately 89–91%.

| Step | Amounts/Conditions | Notes |

|---|---|---|

| Starting material | 5 kg 3,5-resorcylic acid | Solid |

| Catalyst | 800 g p-methyl benzenesulfonic acid | Acid catalyst |

| Solvent | 80 L methanol | Excess to drive esterification |

| Temperature | Reflux at 80–85 °C | 4 hours |

| Work-up | Extraction with ethyl acetate, washing with NaHCO3 and water | Purification step |

| Recrystallization | 5% methanol, 50 °C then cooled to 5–10 °C | Improves purity |

| Yield | 88.88–90.7% | High yield |

Alternative Esterification Methods

Other esterification methods reported include the use of sulfuric acid as catalyst in methanol under reflux, a classical Fischer esterification approach.

- Example: 2-bromo-5-methylbenzoic acid was esterified with methanol using sulfuric acid at reflux for 3 to 16 hours, followed by neutralization and extraction to yield the methyl ester in high purity and yield (up to 92%).

This method is adaptable to hydroxy-substituted benzoic acids, including 2,3-dihydroxy derivatives, by adjusting reaction time and purification steps.

Hydroxylation and Methylation Steps (If Required)

If the starting material lacks one or more hydroxyl groups, selective hydroxylation or methylation may be necessary before or after esterification.

Analysis of Preparation Methods

| Parameter | Acid-Catalyzed Esterification (p-Methyl Benzenesulfonic Acid) | Acid-Catalyzed Esterification (Sulfuric Acid) | Notes |

|---|---|---|---|

| Catalyst | p-Methyl benzenesulfonic acid | Concentrated sulfuric acid | Both strong acids, p-methyl benzenesulfonic acid is less corrosive |

| Solvent | Methanol | Methanol | Excess methanol used to shift equilibrium |

| Temperature | 80–85 °C (reflux) | Reflux (70–85 °C) | Typical for Fischer esterification |

| Reaction time | 2–4 hours | 3–16 hours | Longer times may be needed for complete conversion |

| Purification | Extraction, washing, recrystallization | Extraction, washing | Recrystallization improves purity |

| Yield (%) | 88.8–90.7 | Up to 92 | High yields in both methods |

| Purity (%) | >99% | High purity | Confirmed by TLC and recrystallization |

Research Findings and Notes

- The esterification of 2,3-dihydroxy-5-methylbenzoic acid is most efficiently performed under acid catalysis in methanol with reflux conditions to ensure complete conversion.

- p-Methyl benzenesulfonic acid offers a milder alternative to sulfuric acid with comparable yields.

- Recrystallization from dilute methanol solutions at controlled temperatures is critical for obtaining high purity products.

- The reaction is scalable to industrial levels, as demonstrated by 100 L reactor examples.

- The presence of hydroxyl groups requires careful control to avoid side reactions such as methylation or polymerization.

- TLC monitoring is standard to confirm completion of esterification.

- Post-reaction neutralization and multiple washings are essential to remove acidic impurities and catalyst residues.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydroxy-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and related derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2,3-dihydroxy-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-dihydroxy-5-methylbenzoate involves its interaction with various molecular targets. In biological systems, it can induce apoptosis by activating the caspase cascade and inhibiting angiogenesis . The compound’s hydroxyl groups play a crucial role in its reactivity and interactions with cellular components.

Comparison with Similar Compounds

Limitations :

- Physical property data (e.g., solubility, melting point) for this compound are sparse, limiting direct comparisons.

- Applications inferred from structural analogs require experimental validation.

Biological Activity

Methyl 2,3-dihydroxy-5-methylbenzoate (CAS No. 87567-91-7) is a benzoate derivative characterized by two hydroxyl groups at the 2 and 3 positions and a methyl group at the 5 position of the aromatic ring. This unique structural configuration endows the compound with various biological activities, particularly in antioxidant and cytotoxic domains.

- Molecular Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

- Structural Features :

- Hydroxyl groups contribute to its reactivity and biological properties.

- The methyl group enhances lipophilicity, potentially affecting its bioavailability.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. It acts as a free radical scavenger, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

- DPPH Radical Scavenging Activity : The compound exhibits notable DPPH radical scavenging capabilities, with an IC50 value indicating effective inhibition of radical formation.

Cytotoxicity

Research indicates that this compound possesses moderate cytotoxic effects against various cancer cell lines. Its potential as an anticancer agent is under investigation, particularly due to its ability to induce apoptosis in malignant cells.

- Cell Line Studies : In vitro studies have shown that the compound can inhibit cell proliferation in certain cancer types, suggesting its role as a potential therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Antioxidant Activity (IC50) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | C10H12O4 | Not specified | Moderate |

| Methyl salicylate | C8H8O3 | Moderate | Low |

| Methyl 4-hydroxybenzoate | C8H8O3 | Low | Moderate |

Case Studies and Research Findings

- Antioxidant Evaluation : A study assessed the antioxidant capacity of various methylated benzoates, revealing that this compound effectively scavenged DPPH radicals, indicating its potential application in formulations aimed at reducing oxidative stress .

- Cytotoxicity Assessment : In a comparative study of cytotoxic effects among benzoate derivatives, this compound exhibited significant growth inhibition in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation .

- Pharmacological Potential : Another investigation highlights the compound's potential use in pharmacological applications due to its dual action as an antioxidant and a cytotoxic agent against cancer cells .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2,3-dihydroxy-5-methylbenzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves esterification of 2,3-dihydroxy-5-methylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄). For regioselective protection of hydroxyl groups, stepwise alkylation or silylation may be employed, as seen in analogous triazine-based syntheses (e.g., using DIPEA for pH control and trichlorotriazine for coupling reactions ). Optimization should focus on temperature (35–50°C), solvent polarity (e.g., dichloromethane for intermediates), and stoichiometric ratios (1.0–1.5 equiv. of reagents) to minimize side products .

Advanced: How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. Cross-validate using:

- X-ray crystallography to confirm the solid-state structure (as demonstrated for related methyl benzoate derivatives ).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (182.173 g/mol ).

- 2D NMR (COSY, HSQC) to assign aromatic protons and hydroxyl groups unambiguously. Compare data with structurally similar compounds (e.g., 5-chloro-2,4-dihydroxybenzoate derivatives ).

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-PDA : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to assess purity (>95%) and detect degradation products .

- FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for CH₂/CH₃ groups and compare with published spectra of methyl benzoate analogs .

Advanced: What strategies exist for regioselective functionalization of the hydroxyl groups in this compound?

Methodological Answer:

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) chloride for temporary protection of the 2-hydroxyl group, enabling selective alkylation at the 3-position .

- Metal-Catalyzed Coupling : Pd-mediated Suzuki-Miyaura reactions can introduce aryl groups at the 5-methyl position, leveraging steric and electronic effects .

- Electrophilic Substitution : Bromination (e.g., NBS in DMF) targets electron-rich positions adjacent to hydroxyl groups .

Basic: How should storage conditions be optimized to prevent degradation?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C for long-term stability. Avoid humidity to prevent hydrolysis of the ester group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Advanced: How can the biological activity of this compound be systematically assessed in biochemical assays?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against polyphenol oxidase or tyrosinase using UV-Vis kinetics (λ = 480 nm for dopachrome formation) .

- Cellular Uptake Studies : Radiolabel the methyl group (¹⁴C) and quantify intracellular accumulation via scintillation counting .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using molecular docking (e.g., AutoDock Vina) .

Advanced: How should researchers address contradictory data in reaction yields or biological activity across studies?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (solvent purity, temperature calibration) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability .

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O in NMR) to track unexpected side reactions or tautomeric shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.